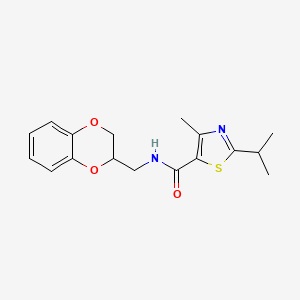![molecular formula C17H21ClN6O B5635441 N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B5635441.png)
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide: is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a pyrimidine ring attached to a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Pyridine Intermediate: The initial step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the desired position.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative, which is then reacted with a pyrimidine compound to form the pyrimidin-2-ylpiperazine moiety.
Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the pyrimidin-2-ylpiperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove certain functional groups or reduce double bonds within the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine position.
科学的研究の応用
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2-chloropyridin-3-yl)methylamine: A simpler analog with similar structural features.
N-[(2-chloropyridin-3-yl)methyl]-N-methylacetamide: Lacks the pyrimidin-2-ylpiperazine moiety.
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is unique due to the presence of both pyridine and pyrimidine rings, which confer specific chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
特性
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c1-22(12-14-4-2-5-19-16(14)18)15(25)13-23-8-10-24(11-9-23)17-20-6-3-7-21-17/h2-7H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXJURMBJBYDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R*,4R*)-3-cyclopropyl-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5635368.png)
![2-methyl-3-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5635390.png)


![methyl 4-{[(4-nitrophenoxy)acetyl]oxy}benzoate](/img/structure/B5635420.png)
![4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B5635424.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5635427.png)

![N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5635437.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)

![9-(4-chloro-2-fluorobenzoyl)-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635470.png)
![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)
![N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)
